Enhanced Electrophilicity and Reactivity Profile Compared to Non‑Halogenated 3‑Methylbutanoic Acid
The chlorine substituent at the α‑position of 2‑chloro‑3‑methylbutanoic acid markedly increases electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution and esterification reactions that are inaccessible or sluggish with the non‑chlorinated analog 3‑methylbutanoic acid. This difference is underpinned by the calculated XLogP3‑AA value of 1.8, which reflects a significant increase in lipophilicity relative to the parent acid [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 3-Methylbutanoic acid (predicted XLogP3 ~0.9–1.2) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.9 units |
| Conditions | Calculated descriptor based on PubChem data [1] |
Why This Matters
Higher lipophilicity (XLogP3 1.8) of 2‑chloro‑3‑methylbutanoic acid improves its solubility in organic solvents and may enhance membrane permeability in biological systems, making it a more effective intermediate for drug discovery applications compared to the less lipophilic non‑halogenated acid.
- [1] PubChem. 2-Chloro-3-methylbutanoic acid (XLogP3-AA = 1.8). Compound Summary, CID 313493. View Source
- [2] PubChem. 3-Methylbutanoic acid (predicted XLogP3 ≈ 0.9–1.2). Compound Summary, CID 20849036. View Source
